molecular formula C24H24Cl2N4O4 B12463835 N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide

N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide

Cat. No.: B12463835
M. Wt: 503.4 g/mol
InChI Key: MGZKYOAQVGSSGC-UHFFFAOYSA-N
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Description

Fisogatinib is a highly potent and selective oral inhibitor of fibroblast growth factor receptor 4 (FGFR4). It has been primarily investigated for its potential in treating advanced hepatocellular carcinoma, a common type of liver cancer. The compound targets the aberrant signaling pathway of fibroblast growth factor 19 (FGF19), which is implicated in the progression of hepatocellular carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fisogatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the dichlorophenyl group and the oxane ring. The final step involves the formation of the prop-2-enamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of fisogatinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Fisogatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include modified derivatives of fisogatinib, which can be further investigated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Fisogatinib has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Fisogatinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in the FGF19 signaling pathway. By binding to the ATP-binding site of FGFR4, fisogatinib prevents the receptor’s activation and subsequent downstream signaling. This inhibition disrupts the proliferation and survival of cancer cells that rely on aberrant FGF19-FGFR4 signaling, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fisogatinib

Fisogatinib is unique in its high selectivity for FGFR4, making it particularly effective for cancers driven by FGF19-FGFR4 signaling. This specificity reduces off-target effects and enhances its therapeutic potential for hepatocellular carcinoma .

Properties

IUPAC Name

N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKYOAQVGSSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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